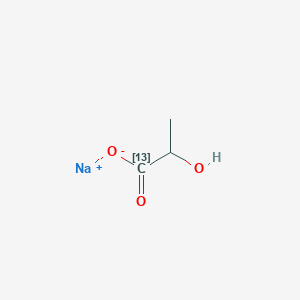

Sodium L-lactate-13C3

Description

Significance of Stable Isotope Probing for Metabolic Elucidation

Stable isotope probing (SIP) is a technique that has revolutionized our understanding of metabolic processes. It involves the use of substrates enriched with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), to trace the flow of atoms through metabolic pathways. frontiersin.orgeurisotop.com This method allows researchers to move beyond static measurements of metabolite concentrations and instead gain a dynamic view of metabolic fluxes—the rates at which metabolites are interconverted. eurisotop.com By analyzing the incorporation of these heavy isotopes into downstream metabolites, researchers can identify active metabolic routes, discover novel pathways, and quantify the relative contributions of different substrates to various metabolic processes. diva-portal.org This is particularly crucial in understanding how metabolic networks are rewired in different physiological and pathological states, such as in cancer or during cellular differentiation. diva-portal.orgpubcompare.ai

The Role of Labeled Metabolites in Understanding Cellular Biochemistry

Labeled metabolites, such as Sodium L-lactate-¹³C₃, serve as indispensable tools for dissecting the complexities of cellular biochemistry. These labeled compounds are chemically identical to their natural counterparts and are therefore processed by cells in the same manner. medchemexpress.com This allows for the non-invasive study of metabolic dynamics in real-time within living cells and organisms. frontiersin.orgjneurosci.org By tracking the journey of the isotopic label, scientists can elucidate the origin of specific atoms within a molecule, determine the sequence of reactions in a pathway, and measure the turnover rates of biomolecules. frontiersin.orgjneurosci.org This detailed information is fundamental to building accurate models of cellular metabolism and understanding how these intricate systems respond to genetic or environmental perturbations.

Specific Advantages of Carbon-13 Labeling in Metabolic Flux Analysis

Among the various stable isotopes used in metabolic research, Carbon-13 (¹³C) holds particular advantages for metabolic flux analysis (MFA). ¹³C is a naturally occurring, stable isotope of carbon, and its incorporation into metabolites can be readily detected and quantified using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgnih.gov The use of ¹³C-labeled substrates allows for the precise determination of carbon atom transitions, which is essential for calculating the fluxes through central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.gov Furthermore, different position-specific ¹³C labeling patterns in a substrate can be used to probe specific reactions or pathways with high resolution. nih.govmdpi.com This level of detail is critical for identifying metabolic bottlenecks and understanding the regulation of metabolic networks in health and disease. pubcompare.ai

Sodium L-lactate-¹³C₃: A Key Tracer in Metabolic Research

Sodium L-lactate-¹³C₃ is a specific isotopically labeled compound where all three carbon atoms of the L-lactate molecule are replaced with the Carbon-13 isotope. This uniform labeling makes it an invaluable tracer for studying a variety of metabolic processes.

| Property | Value |

| Chemical Formula | ¹³C₃H₅NaO₃ |

| Molecular Weight | 115.04 g/mol |

| CAS Number | 201595-71-3 |

| Isotopic Purity | ≥98% |

| Appearance | Colorless to slightly syrupy liquid (typically in solution) |

The data in this table is compiled from multiple commercial supplier sources. isotope.com

Detailed Research Findings with Sodium L-lactate-¹³C₃

The application of Sodium L-lactate-¹³C₃ and other ¹³C-labeled lactate (B86563) tracers has yielded significant insights into metabolism in various biological contexts, from the brain to cancerous tumors.

Brain Metabolism: Studies utilizing [3-¹³C]lactate have been instrumental in clarifying the role of lactate as an energy substrate for the brain. In vivo ¹³C NMR spectroscopy in rats has shown that intravenously infused [3-¹³C]lactate is metabolized by neurons. cibm.ch Research has demonstrated that during brain activation, there is an increase in the production of lactate from glucose within the brain itself, supporting the astrocyte-neuron lactate shuttle hypothesis. frontiersin.org These studies have helped to quantify the contribution of blood-borne lactate to brain energy metabolism, revealing that it can be a significant fuel source, particularly under conditions of elevated plasma lactate. jneurosci.org

Cancer Metabolism: The metabolic landscape of tumors is often characterized by high rates of glycolysis and lactate production, a phenomenon known as the Warburg effect. The use of ¹³C-labeled lactate has been pivotal in demonstrating that, contrary to earlier beliefs, many cancer cells can take up and utilize lactate as a primary fuel source. pubcompare.ai For instance, studies on stromal carcinoma-associated fibroblasts and glycolytic tumor cells have shown that lactate produced by one cell type can be taken up and metabolized by another, highlighting a metabolic symbiosis within the tumor microenvironment. nih.gov Tracing studies with [U-¹³C₃]sodium lactate in CD8+ T cells, which are crucial for anti-tumor immunity, have revealed that exogenous lactate is readily taken up and oxidized in the TCA cycle, impacting their metabolic profile and function. frontiersin.org

Cardiac Metabolism: The heart is a highly metabolic organ that can utilize a variety of substrates for energy production. ¹³C-MFA studies using multiple tracers, including ¹³C-labeled lactate, have been employed to create comprehensive models of cardiac energy metabolism. physiology.org These studies have allowed for the detailed quantification of the relative contributions of different substrates, such as glucose, fatty acids, and lactate, to the acetyl-CoA pool that fuels the TCA cycle. physiology.org This is critical for understanding how cardiac metabolism is altered in diseases like heart failure and for developing potential therapeutic strategies.

Interactive Data Table: Metabolic Fluxes in Perfused Working Hearts

The following table presents a simplified summary of relative substrate contributions to the acetyl-CoA pool in perfused mouse hearts under different substrate conditions, based on data from comprehensive metabolic modeling studies.

| Substrate Condition | Contribution from Glucose (%) | Contribution from Lactate (%) | Contribution from Fatty Acids (%) |

| Glucose + Lactate | 45 | 55 | 0 |

| Glucose + Fatty Acid | 20 | 0 | 80 |

| Glucose + Lactate + Fatty Acid | 15 | 35 | 50 |

This table is a representative summary based on the principles and findings of ¹³C-MFA studies in cardiac metabolism. The exact percentages can vary based on specific experimental conditions. physiology.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H5NaO3 |

|---|---|

Molecular Weight |

113.05 g/mol |

IUPAC Name |

sodium;2-hydroxy(113C)propanoate |

InChI |

InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/i3+1; |

InChI Key |

NGSFWBMYFKHRBD-FJUFCODESA-M |

Isomeric SMILES |

CC([13C](=O)[O-])O.[Na+] |

Canonical SMILES |

CC(C(=O)[O-])O.[Na+] |

Origin of Product |

United States |

Sodium L Lactate 13c3 As a Research Tool

Fundamental Principles of L-Lactate as a Metabolic Precursor

For many years, L-lactate was considered merely a waste byproduct of glycolysis, particularly under anaerobic conditions in muscle tissue. However, this view has been fundamentally revised. It is now understood that L-lactate is a crucial metabolic fuel and a signaling molecule that plays a central role in energy homeostasis across the entire body. nih.govnih.govyoutube.com

L-lactate serves as a key link between glycolytic and oxidative metabolism. nih.gov This is facilitated by the "lactate shuttle" hypothesis, which describes how lactate (B86563) produced in one cell can be transported and used by another. nih.govwikipedia.org For instance, lactate produced in muscle cells during intense exercise can be shuttled to the heart, brain, and other well-oxygenated tissues. wikipedia.orgresearchgate.net In these tissues, lactate is converted back to pyruvate (B1213749) by the enzyme lactate dehydrogenase (LDH) and enters the tricarboxylic acid (TCA) cycle for efficient ATP production through oxidative phosphorylation. nih.govresearchgate.net

Beyond being a direct fuel source, L-lactate is the primary precursor for gluconeogenesis in the liver, the process of generating new glucose. nih.govwikipedia.org This is described by the Cori cycle, where lactate from muscles is transported to the liver, converted into glucose, and then released back into the bloodstream to be used by other tissues. nih.gov Studies have shown that lactate is often the preferred fuel source over glucose for oxidative metabolism in neurons and the heart. youtube.comwikipedia.orgfrontiersin.org This paradigm shift establishes lactate not as a metabolic dead-end, but as a fulcrum of metabolism, coordinating energy flux between different cells and tissues. nih.gov

Isotopic Enrichment and Positional Labeling Strategies of L-Lactate-13C3

The utility of Sodium L-lactate-13C3 as a metabolic tracer stems from the principles of isotopic enrichment and positional labeling. Isotopic enrichment refers to the percentage of molecules in which a specific atom has been replaced by its isotope. For research-grade this compound, the isotopic purity is typically very high, often ≥99 atom % ¹³C. sigmaaldrich.com This high level of enrichment ensures that the signal from the labeled molecules is strong and clearly distinguishable from the natural abundance of ¹³C.

This compound is a uniformly labeled (or fully labeled) compound, denoted as [U-¹³C₃]lactate. This means all three carbon atoms in the lactate molecule are ¹³C isotopes. frontiersin.orgnih.gov

C1: The carboxyl carbon

C2: The hydroxyl-bearing carbon

C3: The methyl carbon

This comprehensive labeling strategy is particularly powerful because it allows researchers to trace the entire carbon backbone of the lactate molecule as it is metabolized. researchgate.net If lactate is converted to pyruvate and then enters the TCA cycle, all three carbons can be tracked as they are incorporated into various intermediates. In contrast, using a positionally labeled tracer, such as [3-¹³C]lactate, only allows for the tracking of that specific carbon atom. jneurosci.orgnih.gov For example, when [3-¹³C]lactate is converted to pyruvate and then to acetyl-CoA, the labeled carbon enters the TCA cycle, while other labeling strategies might see the label lost as ¹³CO₂ in the pyruvate dehydrogenase reaction. jneurosci.org The use of [U-¹³C₃]lactate provides a more complete picture of how lactate contributes to the carbon pools of downstream metabolites. nih.gov

Table 1: Properties of Sodium L-lactate-¹³C₃

| Property | Value | Source(s) |

| Chemical Formula | [¹³CH₃]¹³CH¹³CONa | sigmaaldrich.com |

| Molecular Weight | 115.04 g/mol | isotope.comisotope.com |

| Isotopic Purity | ≥98% to ≥99% atom % ¹³C | sigmaaldrich.comisotope.com |

| Chemical Purity | ≥98% | isotope.comisotope.com |

| Labeling | Uniformly labeled (M+3) | sigmaaldrich.com |

Utility of this compound in Tracing Carbon Flow

The primary application of this compound is in metabolic flux analysis (MFA), a technique used to quantify the rates of metabolic reactions within a biological system. pubcompare.aimedchemexpress.com By introducing [U-¹³C₃]lactate to cells, tissues, or whole organisms, researchers can use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to trace the path of the ¹³C atoms. pubcompare.ainih.gov

Research has demonstrated that exogenous lactate is readily taken up by various cell types and its carbons are incorporated into central carbon metabolism. frontiersin.orgnih.gov For example, studies on cancer cells have used [U-¹³C₃]lactate to show that lactate-derived carbons are rapidly incorporated into TCA cycle intermediates. frontiersin.org After uptake, lactate is oxidized to pyruvate, and the resulting labeled pyruvate enters the mitochondria. The ¹³C label can then be detected in metabolites such as:

Alanine (B10760859) (via transamination of pyruvate)

α-Ketoglutarate (α-KG)

Succinate

Fumarate

Malate

This tracing reveals the extent to which lactate serves as an anaplerotic substrate (one that replenishes TCA cycle intermediates) and a fuel for oxidative phosphorylation. frontiersin.orgnih.gov Such studies have been instrumental in understanding metabolic reprogramming in cancer, where some tumor cells, contrary to the classic Warburg effect, readily oxidize lactate for energy. pubcompare.ai

Table 2: Research Findings from ¹³C-Lactate Tracing Studies

| Cell/System Studied | Key Finding | Downstream Labeled Metabolites Detected | Source(s) |

| CD8+ T Cells | Exogenous lactate is taken up, oxidized, and displaces glucose as the preferred carbon source for the TCA cycle. | Pyruvate, Alanine, Citrate, Succinate, Fumarate, Malate | frontiersin.org |

| Carcinoma-Associated Fibroblasts (CAFs) | Lactate is taken up and metabolized, suggesting metabolic cooperation in the tumor microenvironment. | α-Ketoglutarate | nih.gov |

| 4T1, HeLa, NCI-H460 Cancer Cells | Both glucose and lactate carbons contribute to the TCA cycle intermediate pools. | Citrate, α-Ketoglutarate, Malate | nih.gov |

| Human Brain | Plasma lactate can be a significant fuel for brain energy metabolism. | Glutamate (B1630785), Glutamine | jneurosci.org |

By quantifying the enrichment of ¹³C in these downstream metabolites, scientists can calculate the relative contribution of lactate versus other substrates, like glucose, to the TCA cycle. nih.gov This provides a dynamic and quantitative understanding of cellular metabolism that would be impossible to achieve with non-isotopic methods. The use of this compound thus offers profound insights into the metabolic flexibility and preferences of different biological systems. pubcompare.ai

Methodological Applications of Sodium L Lactate 13c3 in Experimental Systems

In Vitro Experimental Models

In vitro models provide a controlled environment to dissect the specific metabolic roles of lactate (B86563) in various cell types. By introducing Sodium L-lactate-13C3 into the culture medium, researchers can trace its uptake and subsequent conversion into other key metabolites.

A diverse range of cell culture systems has been employed to investigate lactate metabolism using this compound. These models allow for the detailed study of metabolic pathways in isolated cell populations, revealing cell-type-specific metabolic phenotypes. For instance, studies have utilized this tracer in cancer cell lines like HeLa, H460, and B16.F10 to understand the role of lactate in the tumor microenvironment. nih.govnih.gov Similarly, immune cells, such as CD8+ and CD4+ T cells, have been cultured with 13C3-lactate to explore how it fuels their function and proliferation. frontiersin.orgnih.gov Other models include human mesenchymal stem cells (hMSCs), carcinoma-associated fibroblasts (CAFs), and fibroblastic reticular cells (FRCs), which are crucial for understanding metabolic cooperation between different cell types. nih.govnih.gov

Table 1: Examples of Cell Culture Systems Used in this compound Metabolic Studies

| Cell Type | Research Focus |

|---|---|

| HeLa, H460, B16.F10 Cells | Cancer metabolism, tumor microenvironment nih.govnih.gov |

| CD8+ and CD4+ T Cells | Immunometabolism, T-cell activation and proliferation frontiersin.orgnih.gov |

| Human Mesenchymal Stem Cells (hMSCs) | Stem cell metabolism, metabolic cooperation nih.gov |

| Carcinoma-Associated Fibroblasts (CAFs) | Tumor-stroma metabolic interplay nih.gov |

| Fibroblastic Reticular Cells (FRCs) | Lymph node stromal cell metabolism nih.gov |

The administration of this compound in cell culture typically involves replacing the standard culture medium with a medium specifically prepared to contain the labeled compound. nih.govnih.gov The concentration of the tracer is a critical parameter and is chosen based on the specific research question and cell type. For example, studies have used concentrations ranging from 3 mM to 40 mM. nih.govfrontiersin.org

The duration of exposure to the tracer can also be varied. Short-term "flux" experiments, lasting as little as 15 minutes, are designed to capture the initial rates of metabolic conversion. ashpublications.org In contrast, steady-state labeling experiments can last for 24 to 48 hours or longer to understand the broader incorporation of lactate-derived carbons into the cellular machinery. nih.govashpublications.org In some protocols, the tracer is added at a specific point in the experimental timeline, such as at the moment of T-cell activation, to study metabolic reprogramming during dynamic biological processes. frontiersin.org

Following incubation with this compound, a critical step is the analysis of labeled metabolites both inside the cells and in the surrounding culture medium. This typically begins with rapid quenching of metabolic activity, often using ice-cold methanol, to preserve the metabolic state of the cells at the time of harvesting. nih.govashpublications.org The cells are then lysed, and metabolites are extracted.

Advanced analytical techniques are used to identify and quantify the 13C-labeled intermediates. Mass spectrometry, coupled with either gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a primary method for this analysis. nih.govfrontiersin.orgashpublications.org These techniques can separate complex mixtures of metabolites and determine the mass of each molecule, revealing the number of 13C atoms incorporated. Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique used to detect the 13C label in metabolites. nih.gov

These analyses have shown that lactate-derived carbons are incorporated into a wide array of metabolites. The most direct conversion is to pyruvate (B1213749). frontiersin.orgnih.gov From there, the 13C label can be traced into the Tricarboxylic Acid (TCA) cycle, appearing in intermediates like citrate (B86180), alpha-ketoglutarate (B1197944), succinate, fumarate, and malate. frontiersin.orgnih.gov The label can also be found in amino acids derived from the TCA cycle, such as glutamate (B1630785) and proline, as well as in alanine (B10760859) through the transamination of pyruvate. frontiersin.org The exchange of lactate and pyruvate between the intracellular and extracellular pools is rapid, meaning analysis of the culture medium can provide insights into cellular metabolism. researchgate.net

In Vivo Tracer Studies in Pre-clinical Animal Models

While in vitro studies are powerful, in vivo models are essential for understanding metabolism at the systemic, organismal level. This compound is used in pre-clinical animal models to trace the flow of lactate between different organs and tissues.

The most common non-human mammalian models for systemic metabolic tracing with this compound are mice. ashpublications.orgbiorxiv.orgbiorxiv.org Mice offer numerous advantages, including their genetic tractability, relatively low cost, and well-characterized physiology, which shares many similarities with humans. These models have been instrumental in studying the role of lactate as a circulating fuel source for various organs, including the heart, liver, kidney, and brain. biorxiv.org Murine models are also used to investigate the metabolic dynamics of tumors and their surrounding tissues in a whole-body context. sigmaaldrich.com

Several techniques are employed to administer this compound to animal models, each with specific advantages. The choice of method depends on the goal of the study, such as whether to mimic a sudden influx of lactate or to achieve a steady-state concentration in the blood.

Intraperitoneal (IP) Injection : This is a common method that involves injecting a bolus of the tracer into the peritoneal cavity. ashpublications.orgbiorxiv.org It leads to a rapid absorption of the tracer into the bloodstream.

Oral Gavage : This technique involves delivering the tracer directly into the stomach via a tube. It is used to study the absorption and metabolism of lactate following ingestion. biorxiv.org Studies have compared oral gavage directly with IP injection to understand the impact of the administration route on metabolite labeling patterns. biorxiv.org

Infusion : Continuous infusion of the tracer, often intravenously, is used to achieve and maintain a steady-state concentration of the labeled lactate in the circulation. biorxiv.org This method is particularly useful for quantitative flux analysis, which aims to measure the rates of metabolic pathways throughout the body. biorxiv.org

For in vivo use, the this compound is typically dissolved in a sterile, isotonic solution like saline. biorxiv.org Depending on the required concentration and stability, co-solvents such as PEG300, DMSO, or Tween-80 may be used in the formulation. biotrend.combiotrend.com

Considerations for Sample Collection and Processing in Animal Studies

The integrity of data from metabolic studies using this compound is critically dependent on meticulous sample collection and processing protocols in animal models. The primary objective is to quench metabolic activity instantaneously at the point of collection to ensure that the measured isotopic enrichment accurately reflects the in-vivo metabolic state.

A common preparatory step involves fasting animals for a defined period, often 12 hours, to standardize the metabolic baseline before the administration of the tracer. nih.gov Anesthesia is typically administered and maintained throughout the procedure to minimize stress, which can independently alter metabolic pathways. nih.gov

Blood collection is a key procedure, with methods such as cardiac puncture or facial vein bleeding being employed. biorxiv.org Plasma is separated from whole blood by centrifugation. biorxiv.org For tissue samples, the standard procedure is to rapidly excise the tissue of interest and immediately flash-freeze it in liquid nitrogen. biorxiv.org This rapid freezing is essential to halt enzymatic processes that could alter the concentration and isotopic distribution of metabolites like lactate. Following collection, all samples are typically stored at -80°C until further processing. biorxiv.org

Metabolite extraction from these frozen samples is the subsequent critical step. Various protocols exist, tailored to the specific sample type and analytical platform. A widely used method involves homogenization of the tissue in ice-cold solvents, such as a methanol/ethanol mixture or 7% perchloric acid, to precipitate proteins and extract small molecules. nih.govacs.org The resulting supernatant, containing the metabolites, is then separated by centrifugation, lyophilized, and reconstituted in an appropriate solvent for analysis. acs.org The time elapsed between tissue collection and freezing, as well as the duration of subsequent processing steps, must be minimized, as ex-vivo changes in metabolite levels, particularly for labile compounds like lactate, can occur rapidly. nih.gov

Table 1: Key Considerations in Animal Sample Handling for 13C-Lactate Studies

| Step | Consideration | Rationale |

|---|---|---|

| Pre-Experiment | Animal Fasting | To establish a consistent metabolic baseline across subjects. nih.gov |

| Sample Collection | Anesthesia | To minimize physiological stress that can alter metabolism. nih.gov |

| Rapid Tissue Excision | To minimize the time for post-mortem metabolic changes. | |

| Immediate Freezing | To instantly quench all enzymatic and metabolic activity. biorxiv.org | |

| Sample Storage | Ultra-low Temperature (-80°C) | To maintain sample integrity and prevent degradation over time. biorxiv.org |

| Sample Processing | Cold Solvent Extraction | To efficiently extract metabolites while precipitating interfering proteins. nih.govacs.org |

Analytical Methodologies for 13C-Labeled Metabolites

The analysis of samples from studies using this compound relies on sophisticated analytical techniques capable of distinguishing and quantifying isotopically labeled molecules. Mass spectrometry and nuclear magnetic resonance spectroscopy are the two principal platforms used for this purpose, each offering unique advantages for metabolic flux analysis.

Mass Spectrometry-Based Platforms

Mass spectrometry (MS) is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. When coupled with chromatographic separation, it allows for the precise quantification of specific metabolites and their various isotopologues (molecules that differ only in their isotopic composition).

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for quantifying 13C-labeled metabolites from biological matrices. biorxiv.orgroyalsocietypublishing.org this compound itself is often used as an internal standard for the accurate quantification of endogenous lactate and related metabolites. scientificlabs.co.ukchemicalbook.comscientificlabs.com

The methodology involves separating metabolites using a liquid chromatograph before they enter the mass spectrometer. Various LC methods, such as hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography, can be employed. metabolomicsworkbench.org For instance, a SeQuant ZIC-pHILIC column can be used for the separation of polar metabolites like lactate. biorxiv.org In some methods, derivatization of lactate, for example with 3-nitrophenylhydrazine, is performed prior to analysis to improve chromatographic separation and detection sensitivity. researchgate.netresearchgate.net The mass spectrometer then detects and quantifies the eluting compounds. This platform allows for the measurement of total metabolite concentrations and the abundance of specific isotopologues, such as M+3 lactate derived from the administered this compound. biorxiv.org

Table 2: Example LC-MS Parameters for 13C-Lactate Analysis

| Parameter | Specification | Purpose |

|---|---|---|

| LC Column | SeQuant ZIC-pHILIC | Separation of polar metabolites. biorxiv.org |

| Mobile Phase | Acetonitrile/Ammonium Bicarbonate Gradient | Elution of target analytes from the column. diva-portal.org |

| MS Instrument | High-Resolution Orbitrap (e.g., Q Exactive) | Accurate mass measurement and quantification. metabolomicsworkbench.orgdiva-portal.org |

| Ionization Mode | Electrospray Ionization (ESI), often in negative mode for acids | Generation of ions for MS analysis. researchgate.net |

| Internal Standard | this compound | Correction for sample loss and matrix effects, ensuring accurate quantification. scientificlabs.co.ukchemicalbook.com |

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for analyzing 13C-labeled metabolites. It is particularly well-suited for determining the isotopic enrichment of metabolites. nih.govresearchgate.net For non-volatile compounds like lactate, a chemical derivatization step is required to make them volatile enough for GC analysis. nih.govresearchgate.net Common derivatization agents include diazomethane (B1218177) or silylating agents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). nih.govresearchgate.net

Once derivatized, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the column's stationary phase. The separated compounds then enter the mass spectrometer, which fragments them and detects the resulting ions. By analyzing the mass distribution of these fragments, GC-MS can precisely determine the abundance of different isotopologues (e.g., M+0, M+1, M+2, M+3 lactate), which is essential for calculating isotopic enrichment and tracing the metabolic fate of the 13C label. researchgate.netlih.lu The technique has proven to be highly sensitive and precise for measuring 13C enrichment in plasma lactate, even at very low levels. nih.govmdpi.com

Tandem mass spectrometry (MS/MS), most commonly coupled with liquid chromatography (LC-MS/MS), provides an additional layer of specificity and structural information, making it invaluable for metabolic flux analysis. nih.govfrontiersin.org In an MS/MS experiment, a specific parent ion (e.g., the ion corresponding to lactate) is selected in the first mass analyzer, fragmented, and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. nih.gov

This process, often performed in Multiple Reaction Monitoring (MRM) mode, is highly specific and sensitive. nih.govspringernature.com By monitoring specific transitions from a parent ion to a product ion for each isotopologue, LC-MS/MS can distinguish between positional isotopomers (molecules with the same number of 13C atoms but at different positions). For example, specific ion transitions can be used to differentiate and quantify [1-13C]lactate, [2,3-13C2]lactate, and [U-13C3]lactate. nih.gov This level of detail is crucial for accurately mapping the flow of carbon atoms through complex metabolic networks and provides more constraints for metabolic flux models than conventional MS data alone. frontiersin.orgnih.gov

Table 3: Example MRM Transitions for Lactate Isotopologue Analysis via LC-MS/MS

| Lactate Isotopologue | Parent Ion (m/z) | Product Ion (m/z) |

|---|---|---|

| Unlabeled Lactate (M+0) | 89.0 | 43.0 |

| [1-13C]Lactate | 90.0 | 43.0 |

| [2-13C]- or [3-13C]Lactate | 90.0 | 44.0 |

| [1,2-13C2]- or [1,3-13C2]Lactate | 91.0 | 44.0 |

| [2,3-13C2]Lactate | 91.0 | 45.0 |

| [U-13C3]Lactate | 92.0 | 45.0 |

(Data adapted from reference nih.gov)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules based on the magnetic properties of atomic nuclei like ¹H and ¹³C. nih.gov For metabolic studies, NMR is uniquely capable of determining the specific position of ¹³C labels within a metabolite's carbon skeleton, providing unambiguous isotopomer distribution data. nih.govphysiology.org

Both ¹H and ¹³C NMR are used. ¹H NMR can indirectly provide information on ¹³C enrichment by observing the ¹³C satellite peaks that flank the main ¹H signal. nih.gov However, direct ¹³C NMR provides a much wider spectral window, reducing signal overlap and allowing for easier detection of signals from each carbon position in metabolites like lactate and glutamate. frontiersin.orgcambridge.org

Advanced two-dimensional (2D) NMR techniques, such as the ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment, are particularly powerful. semanticscholar.org An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms, providing high-resolution maps of the metabolites in a sample. researchgate.net By analyzing the fine structure (multiplets) of the cross-peaks in a ¹³C-HSQC spectrum, one can deduce the ¹³C-¹³C coupling patterns and thus determine the relative abundances of different positional isotopomers. researchgate.net This information is critical for detailed metabolic flux analysis, as it reveals not just whether a metabolite is labeled, but precisely how it is labeled. physiology.org

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Lactate |

| Pyruvate |

| Glutamate |

| Acetonitrile |

| Ammonium Bicarbonate |

| Diazomethane |

| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide |

| 3-nitrophenylhydrazine |

| Perchloric acid |

| Methanol |

¹³C NMR for Direct Detection of Labeled Compounds

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful analytical technique for the direct detection of ¹³C-labeled compounds like this compound. eurisotop.com Unlike the most abundant carbon isotope, ¹²C, the ¹³C nucleus possesses a nuclear spin, making it NMR-active. eurisotop.com When this compound is introduced into a biological system, the ¹³C atoms act as a distinguishable marker.

In a typical ¹³C NMR experiment, a sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The ¹³C nuclei absorb and re-emit this energy at specific frequencies, which are influenced by the chemical environment of each carbon atom. This results in a spectrum with distinct peaks corresponding to each unique carbon position within a molecule.

For instance, in studies of cellular metabolism, researchers can introduce ¹³C-labeled lactate and subsequently analyze cell extracts or even intact cells using ¹³C NMR. nih.gov The resulting spectra would show signals not only from the original this compound but also from any downstream metabolites that have incorporated the ¹³C label. nih.govresearchgate.netpnas.org This allows for the direct observation and identification of the metabolic products derived from lactate. The intensity of the NMR signals can also provide quantitative information about the relative concentrations of these labeled compounds.

The ability to directly detect the ¹³C label without the need for radioactive tracers makes this technique particularly advantageous for in vivo studies. eurisotop.comresearchgate.net For example, hyperpolarized ¹³C MRI, an advanced NMR technique, has been used to monitor the metabolism of hyperpolarized [1-¹³C]pyruvate in real-time in living organisms, providing insights into metabolic fluxes in both healthy and diseased states. pnas.orgrsna.org

Advanced NMR Techniques for Metabolic Pathway Mapping

Beyond simple detection, advanced NMR techniques leveraging ¹³C labeling are instrumental in mapping complex metabolic pathways. The strategic placement of the ¹³C labels in this compound allows for the elucidation of specific enzymatic reactions and metabolic routes.

One key aspect is the analysis of ¹³C-¹³C spin-spin coupling patterns (J-coupling) in the NMR spectra of metabolites. When two adjacent carbon atoms are both ¹³C, their nuclear spins interact, leading to the splitting of NMR signals into characteristic multiplet patterns. core.ac.uk By analyzing these splitting patterns, researchers can deduce which carbon-carbon bonds were formed or broken during metabolic transformations.

For example, if ¹³C₃-lactate is converted to pyruvate and then enters the Krebs cycle, the resulting intermediates and amino acids will exhibit specific ¹³C labeling patterns. nih.govpnas.orgcore.ac.uk These patterns, revealed through detailed analysis of ¹³C NMR spectra, provide unambiguous evidence of the metabolic pathways involved. frontiersin.org This approach, often referred to as isotopomer analysis, can quantify the relative fluxes through different metabolic pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the Krebs cycle. core.ac.ukfrontiersin.org

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), further enhance the ability to map metabolic networks. These methods correlate the signals of ¹³C nuclei with those of attached protons (¹H), providing more detailed structural information and resolving spectral overlap that can occur in complex one-dimensional spectra.

Metabolic flux analysis using ¹³C-labeled substrates is a cornerstone of systems biology, enabling a quantitative understanding of cellular metabolism under various physiological and pathological conditions. pubcompare.ai The data obtained from these experiments are often used to construct and validate computational models of metabolic networks. frontiersin.org

Role of this compound as an Internal Standard in Quantitative Analysis

In quantitative analysis, particularly in mass spectrometry (MS) and NMR spectroscopy, stable isotope-labeled compounds like this compound are widely used as internal standards. musechem.comscientificlabs.co.ukisotope.comisotope.com An internal standard is a compound of known concentration that is added to a sample to aid in the accurate quantification of an analyte.

The ideal internal standard has chemical and physical properties that are very similar to the analyte of interest. nih.govscispace.com Stable isotope-labeled standards are considered the "gold standard" for this purpose because their chemical behavior is nearly identical to that of their unlabeled counterparts. nih.govscispace.comwaters.com This ensures that the internal standard and the analyte experience similar effects during sample preparation, extraction, and analysis, including any potential sample loss or ionization suppression in mass spectrometry. nih.govscispace.comwaters.com

When this compound is used as an internal standard for the quantification of endogenous L-lactate, a known amount of the labeled compound is added to the biological sample (e.g., blood, plasma, or tissue extract) at an early stage of the workflow. scientificlabs.co.uk The sample is then processed, and the ratio of the signal from the endogenous lactate to the signal from the ¹³C₃-labeled internal standard is measured by an analytical instrument, typically a mass spectrometer. scientificlabs.co.uk

Because the labeled and unlabeled lactate behave almost identically, this ratio remains constant throughout the analytical procedure, even if there are variations in sample recovery or instrument response. musechem.com By comparing this ratio to a calibration curve prepared with known concentrations of unlabeled lactate and the internal standard, the concentration of the endogenous lactate in the original sample can be determined with high accuracy and precision. musechem.com

This approach is crucial for a wide range of applications, including clinical diagnostics, pharmaceutical research, and metabolomics studies, where precise and reliable quantification of metabolites is essential. pubcompare.aimusechem.comchromatographyonline.com

Table 1: Research Findings on the Applications of this compound

| Application | Technique | Key Findings | References |

|---|---|---|---|

| Direct Detection of Labeled Compounds | ¹³C NMR Spectroscopy | Enables direct observation of ¹³C-labeled lactate and its metabolic products in biological samples. Crucial for in vivo metabolic studies without the need for radioactive tracers. | eurisotop.comnih.gov |

| Metabolic Pathway Mapping | Advanced NMR (e.g., ¹³C-¹³C J-coupling analysis, 2D NMR) | Allows for the detailed elucidation of metabolic pathways by tracing the flow of ¹³C atoms. Isotopomer analysis provides quantitative data on metabolic fluxes. | pnas.orgcore.ac.ukfrontiersin.org |

| Internal Standard for Quantitative Analysis | Mass Spectrometry (MS), NMR Spectroscopy | Serves as a reliable internal standard for accurate quantification of endogenous L-lactate, compensating for variations in sample preparation and instrument response. | musechem.comscientificlabs.co.uknih.gov |

| Metabolic Flux Analysis | ¹³C NMR and Mass Spectrometry | Used to quantify the rates of metabolic reactions and the flow of metabolites through various pathways in living systems. | core.ac.ukpubcompare.ai |

| Investigating Cellular Metabolism | ¹³C NMR of cell extracts | Reveals the metabolic fate of lactate in different cell types, such as neurons and cancer cells, providing insights into their specific metabolic characteristics. | nih.govresearchgate.net |

Research Insights from Sodium L Lactate 13c3 Tracing Studies on Cellular Metabolism

Elucidation of Lactate (B86563) Uptake and Transport Mechanisms

Tracing studies with Sodium L-lactate-¹³C₃ have been instrumental in clarifying how cells import and compartmentalize this key metabolite. These studies have confirmed that lactate is not merely a waste product but a crucial metabolic fuel that is actively transported and utilized by various cell types.

The transport of lactate across the plasma membrane is primarily mediated by a family of proton-linked transporters known as monocarboxylate transporters (MCTs). wikipedia.orgfrontiersin.org Studies using ¹³C-labeled lactate have solidified the understanding of the critical role these transporters play in lactate influx.

Key Transporters: Of the 14 known MCTs, MCT1-4 are the most well-characterized for transporting lactate, pyruvate (B1213749), and ketone bodies. frontiersin.orgnih.gov MCT1 is expressed in nearly all tissues, while MCT4 is often overexpressed in highly glycolytic tissues to export the large amounts of lactate produced. nih.gov

Rate-Limiting Step: Research using hyperpolarized [1-¹³C]pyruvate, a closely related methodology, has revealed that the rate of its conversion to lactate is critically rate-limited by the influx of pyruvate through MCT1. nih.gov This highlights the transporter's role as a key control point for the entry of monocarboxylates into the cell.

Cell-Specific Roles: In CD8+ T cells, both MCT1 and MCT4 are expressed upon activation, and inhibiting MCT1 has been shown to block cell proliferation, underscoring the essential role of this transporter in lactate and pyruvate uptake for immune cell function. biorxiv.org Similarly, studies in the brain show that L-lactate crosses the blood-brain barrier and is taken up by neurons and astrocytes via MCTs. frontiersin.orgnih.gov The transport process allows tissues to switch between lactate release and uptake depending on metabolic needs and concentration gradients. cas.cz

| Transporter | Typical Location/Expression | Substrate Affinity (Kм for L-lactate) | Primary Role in Lactate Transport |

|---|---|---|---|

| MCT1 (SLC16A1) | Ubiquitous; heart, red blood cells, cells with high oxidative metabolism | ~3-5 mM | Lactate uptake for oxidation |

| MCT2 (SLC16A7) | High-affinity; neurons, liver, kidney, testis | ~0.7 mM | High-affinity lactate uptake |

| MCT4 (SLC16A3) | Highly glycolytic tissues; skeletal muscle, cancer cells, astrocytes | ~20-35 mM | Lactate efflux (export) to prevent cellular acidification |

This table summarizes the characteristics of the primary MCTs involved in lactate transport, as identified in metabolic studies. nih.gov

Once inside the cell, ¹³C-lactate tracing has revealed that its metabolism is not uniform but is compartmentalized, occurring in distinct subcellular locations.

Mitochondrial Lactate Metabolism: A significant finding from tracing studies is the evidence for a mitochondrial lactate shuttle. Exogenous lactate can be transported directly into the mitochondria, where it is oxidized to pyruvate. cas.cz This mitochondrial pyruvate then enters the Tricarboxylic Acid (TCA) cycle to be used for energy production.

Cytosolic vs. Mitochondrial Pools: Studies in the perfused rat heart using [3-¹³C]lactate have shown different fractional enrichments of ¹³C in tissue pyruvate, lactate, and alanine (B10760859). physiology.org This suggests the existence of separate, intracellular pools of these metabolites, supporting the concept of metabolic compartmentation where, for instance, pyruvate derived from glycolysis may be channeled differently than pyruvate derived from exogenous lactate. physiology.org The ability to trace ¹³C from glutamine and glucose has demonstrated distinct labeling kinetics in the cytosol versus the mitochondria, a principle that also applies to understanding lactate's fate. d-nb.info

Contributions of L-Lactate-¹³C₃ to Central Carbon Metabolism

Sodium L-lactate-¹³C₃ tracing has been pivotal in demonstrating that lactate is a major contributor to the central carbon metabolism of many cell types, serving as a substrate for energy production and biosynthesis.

The enzyme lactate dehydrogenase (LDH) catalyzes the reversible conversion of lactate to pyruvate, a critical hub in cellular metabolism. wikipedia.orgresearchgate.net

Measuring Flux: Using ¹³C-labeled lactate or pyruvate allows for the direct measurement of the metabolic flux through the LDH reaction. nih.govnih.gov For example, when cells are supplied with [U-¹³C₃]sodium lactate, the appearance of ¹³C₃-pyruvate provides a direct measure of the rate of lactate oxidation. nih.gov

Equilibrium and Redox State: The interconversion between lactate and pyruvate is tightly linked to the cellular redox state, specifically the ratio of NAD⁺ to NADH. wikipedia.org The LDH-mediated reaction helps regenerate NAD⁺ required for glycolysis to continue. wikipedia.orgresearchgate.net Tracing studies show that this equilibrium is dynamic and responsive to the metabolic state of the cell. acs.org

Lactate serves as a significant source of carbon for the TCA cycle, a process essential for generating energy and biosynthetic precursors. The carbons from lactate can enter the cycle through multiple routes.

Oxidative Entry (via Pyruvate Dehydrogenase): The most direct route is the conversion of lactate to pyruvate, which then enters the mitochondria and is converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex. This ¹³C₂-acetyl-CoA then condenses with oxaloacetate to form ¹³C₂-citrate, initiating the TCA cycle. Studies in colorectal cancer cells and CD8+ T cells using ¹³C₃-lactate have shown significant labeling of TCA cycle intermediates such as citrate (B86180), succinate, fumarate, and malate, confirming this oxidative pathway. nih.govspringermedizin.de

Anaplerotic Entry (via Pyruvate Carboxylase): Anaplerosis is the replenishment of TCA cycle intermediates. Lactate-derived pyruvate can be carboxylated by the enzyme pyruvate carboxylase (PC) to form oxaloacetate, directly feeding into the cycle. Studies in perfused rat hearts using [U-¹³C₃]lactate demonstrated that anaplerotic pyruvate carboxylation could account for 3-8% of the oxaloacetate moiety of citrate. nih.gov This anaplerotic function is crucial for maintaining cycle activity during high biosynthetic demand. nih.gov

Cataplerotic Flux: Cataplerosis is the removal of TCA cycle intermediates for biosynthesis. Research has suggested a cataplerotic efflux of citrate from the mitochondria, potentially linked to pyruvate carboxylation, which could serve as a signal between the mitochondria and cytosol. nih.gov

| Cell/Tissue Type | ¹³C Labeled Precursor | Observed ¹³C Labeled TCA Intermediates | Reference |

|---|---|---|---|

| Colorectal Cancer Cells | ¹³C₃-Lactate | Citrate, α-Ketoglutarate, Succinate, Fumarate, Malate (~20% m+2 enrichment) | springermedizin.de |

| CD8+ T Cells | [U-¹³C₃]Sodium Lactate | Citrate, Succinate, Fumarate, Malate | nih.gov |

| Human Brain Vascular Pericytes | [¹³C₃]-Lactate | Aspartate, Alanine, Glutamate (B1630785) (derived from TCA intermediates) | embopress.org |

| Perfused Rat Hearts | [U-¹³C₃]Lactate | Citrate (showing both oxidative and anaplerotic entry) | nih.gov |

This table provides examples from research showing how ¹³C from lactate is traced into various metabolites of the TCA cycle across different biological systems.

The carbon backbone provided by lactate is not only used for energy but is also incorporated into the synthesis of other essential biomolecules.

Amino Acid Synthesis: Tracing studies have consistently shown that the ¹³C label from lactate appears in various amino acids.

Alanine: Alanine is synthesized directly from pyruvate via a transamination reaction. Studies have shown rapid and significant labeling of alanine from ¹³C-lactate, reflecting its close relationship with the lactate-derived pyruvate pool. physiology.orgnih.govembopress.org

Glutamate and Aspartate: The carbons from ¹³C-lactate enter the TCA cycle and are incorporated into intermediates like α-ketoglutarate and oxaloacetate. These intermediates are precursors for the synthesis of glutamate and aspartate, respectively. Labeling from [U-¹³C₃]lactate has been observed in glutamate, proline, and aspartate in various cell types, including CD8+ T cells and brain pericytes. nih.govembopress.org

Fatty Acid Synthesis: Lactate can also contribute to lipogenesis. In colorectal cancer cells, ¹³C from lactate was shown to be incorporated into palmitate, the first product of de novo fatty acid synthesis. springermedizin.de This occurs when citrate, containing lactate-derived carbons, is exported from the mitochondria to the cytosol and converted back to acetyl-CoA for fatty acid synthesis.

N-lactoyl-amino acids: Recent discoveries have shown that ¹³C₃-lactate can be rapidly incorporated into a class of metabolites called N-lactoyl-amino acids, indicating a direct linkage between lactate and amino acid metabolism through reverse proteolysis. nih.gov

Metabolic Interplay Between Lactate and Glucose Pathways

Stable isotope tracing with Sodium L-lactate-13C3 has been instrumental in elucidating the intricate relationship between lactate and glucose metabolism. These studies have revealed that lactate is not merely a metabolic waste product but a crucial player in cellular bioenergetics, capable of influencing and, in some cases, dominating metabolic pathways traditionally associated with glucose.

Glucose Sparing and Fuel Switching Mechanisms

Research utilizing this compound has provided direct evidence for lactate's role in glucose sparing and as an alternative fuel source. In various cell types, including CD8+ T cells, the presence of lactate leads to a discernible shift in carbon metabolism. nih.gov Tracing studies demonstrate that when both glucose and lactate are available, cells can take up and metabolize lactate, thereby reducing their reliance on glucose for energy production. nih.gov This phenomenon, known as fuel switching, is critical for cellular adaptation in nutrient-variable microenvironments. nih.gov

For instance, in activated CD8+ T cells, this compound tracing has shown that lactate can displace glucose as a carbon source for the tricarboxylic acid (TCA) cycle. nih.gov This metabolic flexibility allows cells to conserve glucose, which can then be directed towards other essential biosynthetic pathways, such as the pentose (B10789219) phosphate (B84403) pathway for nucleotide synthesis or the serine-glycine-one-carbon metabolism for antioxidant production. nih.gov The ability of lactate to fuel oxidative phosphorylation also contributes to a more efficient energy production compared to glycolysis alone. biorxiv.org

Table 1: Fuel Switching in Activated CD8+ T Cells

| Condition | Primary Carbon Source for TCA Cycle | Observed Effect |

|---|---|---|

| High Glucose, Low Lactate | Glucose | Standard metabolic profile |

| High Glucose, High Lactate | Lactate | Glucose is spared and diverted to other pathways |

Regulation of Glycolysis and Oxidative Phosphorylation by Lactate Availability

The availability of lactate, traced with this compound, has been shown to directly regulate the core metabolic processes of glycolysis and oxidative phosphorylation (OXPHOS). biorxiv.orgscientificlabs.co.uk High concentrations of extracellular lactate can lead to its uptake and conversion to pyruvate, which then fuels the TCA cycle and subsequent oxidative phosphorylation. biorxiv.orgnih.gov This increased reliance on OXPHOS for ATP production can, in turn, suppress glycolysis. biorxiv.org

This regulatory mechanism is, in part, mediated by the cellular energy state. The robust ATP production from lactate-fueled OXPHOS can allosterically inhibit key glycolytic enzymes. biorxiv.org Furthermore, the conversion of lactate to pyruvate by lactate dehydrogenase (LDH) regenerates NAD+, a critical cofactor for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) step in glycolysis. nih.govnih.gov However, an overabundance of lactate can shift the lactate-to-pyruvate equilibrium, potentially impacting the NAD+/NADH ratio and thereby influencing the rate of glycolysis. nih.gov

Studies have shown that both L- and D-isomers of lactate can enhance oxidative phosphorylation and suppress glycolysis, and this effect is independent of lactate's conversion to pyruvate. biorxiv.org This suggests that lactate may also act as a signaling molecule that directly activates the mitochondrial electron transport chain. biorxiv.org

Specific Metabolic Pathways and Regulatory Networks Probed by L-Lactate-13C3

The use of this compound as a tracer has enabled detailed investigations into specific metabolic pathways and regulatory networks that are influenced by lactate metabolism.

NAD Redox Metabolism Investigations

For example, in T cells, the uptake and oxidation of L-lactate to pyruvate leads to the reduction of NAD+ to NADH. nih.gov This shift in the NAD+/NADH ratio can have profound effects on cellular function, including T cell proliferation. nih.gov Studies using this compound have helped to demonstrate that high lactate environments can impose a reductive stress on cells, impacting NAD+-dependent enzymes beyond just LDH. nih.gov Manipulating NAD redox metabolism is now being explored as a potential therapeutic strategy in cancer and immunosuppression. nih.govsigmaaldrich.com

Table 2: Impact of L-Lactate on T Cell NAD Redox Balance

| Condition | Key Metabolic Event | Impact on NAD+/NADH Ratio |

|---|---|---|

| High L-Lactate | Oxidation of lactate to pyruvate | Decrease (reductive stress) |

| Low L-Lactate | Standard glycolysis | Balanced |

NADPH Generation Pathways

While the primary link of lactate metabolism is to the NAD+/NADH redox couple, tracing studies with this compound can also provide indirect insights into NADPH generation pathways. NADPH is a crucial reductant for biosynthetic reactions and for combating oxidative stress. The metabolic shift induced by lactate availability, particularly the sparing of glucose, can influence the flux through the pentose phosphate pathway (PPP), a major source of NADPH. nih.gov

Advanced Research Domains Utilizing Sodium L Lactate 13c3

Immunometabolism Studies

The role of lactate (B86563) in the immune system has been re-evaluated from a waste product to a key signaling molecule and metabolic fuel. Sodium L-lactate-13C3 is instrumental in elucidating these functions.

Lactate's Role in Immune Cell Activation and Differentiation (e.g., CD8+ T cells)

Recent studies have demonstrated that lactate is not merely a byproduct of glycolysis but an active participant in the activation and differentiation of immune cells, particularly CD8+ T cells. nih.govmdpi.com When CD8+ T cells are activated, they undergo significant metabolic reprogramming. Using this compound, researchers have shown that these cells can take up and utilize exogenous lactate. nih.govbiorxiv.org This uptake is crucial, as lactate can influence the differentiation of CD8+ T cells into various effector and memory subtypes.

Key research findings indicate that:

Exposure to sodium lactate can enhance the expression of cytotoxic molecules like Granzyme B and Interferon-gamma (IFN-γ) in CD8+ T cells. mdpi.combiorxiv.org

Lactate can promote the development of stem-like TCF-1-expressing CD8+ T cells, which are crucial for long-term anti-tumor immunity. nih.gov This is achieved, in part, through lactate's ability to inhibit histone deacetylase (HDAC) activity, leading to epigenetic changes that favor a stemness-associated gene expression program. nih.gov

In some contexts, high lactate levels in the tumor microenvironment can suppress T cell function, highlighting the dual and context-dependent role of lactate in immunity. mdpi.comnih.govmdpi.com

Impact of Lactate on Immune Cell Metabolic Adaptation

The metabolic landscape of tissues, particularly in disease states like cancer, is often characterized by high lactate concentrations. This compound allows for precise tracking of how immune cells adapt to such environments.

Studies utilizing 13C-labeled lactate have revealed that:

Activated CD8+ T cells can incorporate lactate into their central carbon metabolism, using it as a fuel source to supplement glucose. nih.govbiorxiv.org Mass spectrometry analysis has shown that lactate-derived carbons can be found in TCA cycle intermediates and amino acids within these cells. nih.gov

Lactate can displace glucose as a carbon source for activated CD8+ T cells, demonstrating metabolic flexibility. nih.govbiorxiv.org

In regulatory T cells (Tregs), lactate uptake via the monocarboxylate transporter 1 (MCT1) supports their oxidative metabolism and enhances their suppressive functions. nih.govmdpi.com

Conversely, in other immune cells like dendritic cells (DCs), high lactate can impair glycolysis and function, contributing to an immunosuppressive tumor microenvironment. frontiersin.orgfrontiersin.org

Cancer Metabolism Research in Experimental Models

The altered metabolism of cancer cells, famously described as the Warburg effect, results in high levels of lactate production. This compound is a key tracer for understanding the complex roles of lactate in cancer. pubcompare.aimdpi.com

Characterization of Lactate Shuttling within the Tumor Microenvironment

The concept of "lactate shuttling," where lactate is exchanged between different cell types, is a critical area of cancer research. This compound has been pivotal in visualizing and quantifying these shuttles. mdpi.commdpi.comnih.gov

Key findings include:

Metabolic Symbiosis: Hypoxic cancer cells often produce lactate, which is then taken up and used as an oxidative fuel by more oxygenated cancer cells. This creates a symbiotic metabolic relationship within the tumor. mdpi.comfrontiersin.org

Reverse Warburg Effect: Cancer-associated fibroblasts (CAFs) can produce lactate that is then shuttled to cancer cells to fuel their metabolism. mdpi.com

MCT Transporters: Monocarboxylate transporters (MCTs), particularly MCT1 and MCT4, are crucial for mediating this lactate exchange. mdpi.commdpi.comfrontiersin.org Studies with labeled lactate have confirmed their role in both lactate uptake and export in different cell populations within the tumor. mdpi.comfrontiersin.org

A study on breast cancer cells using 13C-labeled glucose showed that cancer cells secreted lactate with 45% of its carbon derived from the labeled glucose, compared to only 28% in normal breast epithelial cells, indicating a heavy reliance on glycolysis. mdpi.com

Metabolic Reprogramming in Cancer Cells using Labeled Lactate

This compound enables detailed investigation into how cancer cells reprogram their metabolic pathways.

Detailed research findings demonstrate that:

Cancer cells can utilize lactate as a significant fuel source, especially under glucose-limiting conditions. nih.gov Isotopomer analysis with (U-13C)-labeled lactate has shown that over 50% of the TCA cycle intermediates in some cancer cells can be derived from lactate when glucose is scarce. nih.gov

Lactate can be used for anabolic processes, such as lipid synthesis in cervical and lung cancer cells, as revealed by high-resolution mass spectrometry with 13C-lactate. nih.gov

The conversion of hyperpolarized [1-13C]pyruvate to [1-13C]lactate, which can be monitored by magnetic resonance spectroscopy (MRS), is often increased in malignant tissues and serves as a biomarker for cancer. nih.govtum.de

Table 1: Metabolic Fate of Labeled Lactate in Cancer Cells

| Research Finding | Cancer Type Investigated | Key Outcome | Citation |

| Lactate contributes significantly to TCA cycle intermediates under glucose deprivation. | Breast Cancer | Over 50% of TCA intermediates derived from lactate. | nih.gov |

| Lactate is used as a carbon source for lipid synthesis. | Cervical and Lung Cancer | 13C-lactate carbons incorporated into lipids. | nih.gov |

| Increased pyruvate-to-lactate flux correlates with malignancy. | Prostate Cancer | Higher [3-13C]lactate production in malignant tissue slice cultures. | nih.gov |

Neuroenergetics and Brain Metabolism Investigations

Lactate is now recognized as a crucial energy substrate for the brain, challenging the long-held belief that glucose is the sole fuel. This compound is vital for studying the dynamics of brain energy metabolism.

Investigations using 13C-labeled lactate have shown that:

Neurons can take up and preferentially metabolize lactate over glucose for energy. frontiersin.org

The "astrocyte-neuron lactate shuttle" hypothesis, which posits that astrocytes produce lactate from glucose and shuttle it to neurons for energy, is supported by studies using 13C-labeled substrates. frontiersin.org

In vivo studies in humans have confirmed that lactate is consumed by the brain and that its metabolism is significant. frontiersin.org

Following brain injury, lactate administration has been shown to reduce neuronal death and improve cognitive function in animal models, highlighting its neuroprotective role. researchgate.net

In vitro studies on human astrocytes and SH-SY5Y neuroblastoma cells have shown that sodium L-lactate can influence the production of brain-derived neurotrophic factor (BDNF) and other important signaling molecules. nih.gov

Lactate Transfer Across the Blood-Brain Barrier

The brain's ability to utilize lactate as an energy substrate is critically dependent on its transport across the blood-brain barrier (BBB), a tightly regulated interface. Studies using ¹³C-labeled lactate have been instrumental in quantifying this transport and understanding its dynamics.

Research has shown that lactate readily crosses the BBB via monocarboxylate transporters (MCTs). jneurosci.org Infusions of [3-¹³C]lactate in humans have demonstrated that as plasma lactate levels rise, its transport into the brain and subsequent utilization increase significantly. jneurosci.org Under normal resting conditions with plasma lactate concentrations around 1.0 mmol/L, lactate contributes about 10% of the brain's energy needs. However, at higher, supraphysiological concentrations, its contribution can increase to as much as 60%. jneurosci.org

Studies utilizing hyperpolarized [1-¹³C]L-lactate coupled with magnetic resonance spectroscopy (MRS) have further refined this understanding. This advanced technique allows for real-time tracking of the labeled lactate. Such research has revealed that the transport of L-lactate across the BBB is a rate-limiting step for its subsequent metabolism within the brain. nih.gov Experiments involving the temporary opening of the BBB have shown a corresponding increase in the conversion of cerebral [1-¹³C]lactate to [1-¹³C]pyruvate, confirming that transport is the bottleneck. nih.gov Furthermore, endothelium-derived lactate has been identified as crucial for maintaining the integrity of the BBB itself. embopress.org

Table 1: Lactate Transport and Metabolism in the Human Brain

| Parameter | Finding | Source |

|---|---|---|

| Transport Mechanism | Monocarboxylate Transporters (MCTs) | jneurosci.org |

| Basal Energy Contribution | ~10% at 1.0 mmol/L plasma lactate | jneurosci.org |

| Maximal Energy Contribution | Up to 60% at elevated plasma lactate | jneurosci.org |

| Rate-Limiting Step | Transport across the Blood-Brain Barrier | nih.gov |

Neuronal and Glial Lactate Utilization

Once across the BBB, lactate serves as a vital energy source for brain cells, particularly neurons. The "astrocyte-neuron lactate shuttle" (ANLS) hypothesis posits that astrocytes, a type of glial cell, produce lactate from glucose and shuttle it to neurons for oxidative metabolism.

Research supports this model, indicating that lactate is preferentially used by neurons. nih.gov Studies have shown that providing lactate can support and rescue neuronal sodium homeostasis when energy metabolism is impaired, highlighting its importance for neuronal function. nih.gov Investigations using [3-¹³C]lactate infusions have found that the majority of lactate taken up from the blood is metabolized by neurons, in a manner similar to glucose. jneurosci.org This preferential utilization underscores lactate's role as a key substrate for neuronal energy production, essential for maintaining ion gradients and supporting synaptic activity.

Pericyte Metabolic Function and Vascular Integrity

Pericytes are contractile cells that wrap around capillaries and are integral to the structure and function of the neurovascular unit, including the BBB. Recent research has uncovered a critical metabolic relationship between endothelial cells and pericytes, with lactate playing a central role.

Endothelial cells, which line the blood vessels, exhibit a high rate of glycolysis, leading to significant lactate production. embopress.orgnih.gov Using Sodium L-lactate-¹³C₃ as a tracer, studies have demonstrated that this endothelium-derived lactate is taken up by adjacent pericytes. nih.gov Inside the pericytes, the labeled carbon from lactate was found incorporated into key metabolites for energy generation and amino acid biosynthesis. nih.gov This metabolic support is essential for pericyte survival and function. Blockade of lactate production in endothelial cells leads to a loss of pericyte coverage in the central nervous system, resulting in a breakdown of the BBB and increased vascular permeability. embopress.orgnih.gov

Table 2: Metabolic Fate of ¹³C₃-Lactate in Pericytes

| Process | Observation | Significance | Source |

|---|---|---|---|

| Lactate Uptake | Pericytes take up ¹³C₃-lactate derived from endothelial cells. | Demonstrates direct metabolic coupling. | nih.gov |

| Energy Production | ¹³C label is incorporated into ATP. | Lactate is a direct energy source for pericytes. | nih.gov |

| Biogenesis | ¹³C label is found in amino acids. | Lactate provides carbon skeletons for biosynthesis. | nih.gov |

| Vascular Integrity | Loss of endothelial lactate leads to pericyte loss and BBB breakdown. | Highlights the critical role of lactate in maintaining vascular function. | embopress.orgnih.gov |

Organ-Specific Metabolic Research

Photoreceptor-Retinal Pigment Epithelium Metabolic Exchange

The retina is one of the most metabolically active tissues in the body. A symbiotic metabolic relationship exists between photoreceptors and the adjacent retinal pigment epithelium (RPE), which is essential for vision. nih.gov Isotopic labeling studies have been key to dissecting this complex interplay.

Research demonstrates that photoreceptors are the primary consumers of glucose in the retina, which they metabolize largely through aerobic glycolysis to produce lactate. nih.govelifesciences.org This lactate is not a waste product but a crucial fuel source. Using ¹³C-labeled fuels, studies have shown that lactate derived from photoreceptor glucose consumption is transported to the RPE, where it is then catabolized for energy. nih.govelifesciences.org This metabolic ecosystem allows for the efficient partitioning of resources, where glucose is prioritized for the high glycolytic flux in photoreceptors, while the resulting lactate fuels the metabolic needs of the supportive RPE. elifesciences.org The use of Sodium L-[¹³C₃]lactate has been employed in such studies to trace metabolic flux within the retina. uw.edu

Hepatic Gluconeogenesis from Lactate

The liver plays a central role in maintaining glucose homeostasis, in part through gluconeogenesis—the synthesis of glucose from non-carbohydrate precursors, including lactate. Hyperpolarized ¹³C MRS has emerged as a powerful non-invasive tool to study these pathways in real-time.

Studies using hyperpolarized [1-¹³C]L-lactate allow for the direct assessment of hepatic pyruvate (B1213749) carboxylase activity, a key anaplerotic and gluconeogenic enzyme. bohrium.com Following the injection of labeled lactate, the appearance of [1-¹³C]aspartate is a direct indicator of pyruvate carboxylation, the first committed step of gluconeogenesis from lactate. bohrium.com Additionally, infusion studies with [3-¹³C]lactate have confirmed that the liver metabolizes circulating lactate, transferring the ¹³C label into the blood glucose pool through gluconeogenesis. jneurosci.org These methods provide valuable insights into liver function in both healthy and diseased states.

Emerging Roles in Epigenetics: Protein Lactylation Studies

Beyond its role as a metabolic fuel, lactate is now recognized as a key signaling molecule that can directly influence gene expression through epigenetic modifications. The discovery of lysine (B10760008) lactylation (Kla), a novel post-translational modification (PTM) on histone proteins, has linked cellular metabolism directly to chromatin regulation. nih.gov

The definitive evidence that this modification is derived from lactate came from metabolic labeling experiments using Sodium L-lactate-¹³C₃. nih.govnih.govfrontiersin.org In these studies, cells were cultured with ¹³C₃-lactate, and subsequent mass spectrometry analysis of histones revealed a mass shift corresponding to the incorporation of the ¹³C₃-lactyl group onto lysine residues. nih.govfrontiersin.org This demonstrated unequivocally that intracellular lactate is the precursor for this epigenetic mark. nih.gov Histone lactylation is stimulated by conditions that increase glycolysis, such as hypoxia, and it can directly activate gene transcription. nih.gov This discovery has opened up a new field of research exploring how metabolic states, particularly those involving high lactate production like cancer and sepsis, can shape the epigenetic landscape to control cell function and fate. nih.govfrontiersin.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Sodium L-lactate-¹³C₃ |

| Glucose |

| Pyruvate |

| ATP (Adenosine triphosphate) |

| Aspartate |

| [1-¹³C]L-lactate |

| [1-¹³C]pyruvate |

| [3-¹³C]lactate |

| Glutamate (B1630785) |

| ¹³C₃-lactyl group |

Identification and Characterization of Lactyl-Lysine Modifications

A significant breakthrough in cell biology has been the discovery of a new type of post-translational modification (PTM) known as lysine lactylation, where a lactyl group is added to a lysine residue on a protein. nih.govfrontiersin.org The use of this compound has been pivotal in confirming the existence and origin of this modification. nih.govfrontiersin.org

Researchers conducting metabolic labeling experiments utilize this compound, which contains three heavy carbon isotopes. nih.gov When cells are cultured in a medium containing this labeled lactate, the heavy isotopes are incorporated into the lactyl groups that modify proteins. nih.gov Subsequent analysis using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) can detect a characteristic mass shift of 72.021 Daltons on lysine residues, corresponding to the addition of a lactyl group. nih.govfrontiersin.orgfrontiersin.org The presence of the 13C isotopes from the labeled lactate provides definitive proof that the modification is directly derived from lactate. nih.gov

These isotopic tracing studies have been crucial in differentiating between various isomers of lactylation, such as L-lactyl-lysine (Kl-la), D-lactyl-lysine (Kd-la), and N-ε-(carboxyethyl)-lysine (Kce). nih.govresearchgate.net By tracing the incorporation of 13C3 from L-lactate, studies have demonstrated that L-lactyl-lysine is the predominant form of histone lactylation that is dynamically regulated by glycolysis. nih.gov

The ability to track lactate-derived modifications has profound implications for understanding cellular physiology and disease. For instance, histone lactylation is now recognized as a new epigenetic mark that can directly stimulate gene transcription from chromatin. nih.gov Elevated levels of histone lactylation, often stimulated by increased lactate production during events like hypoxia or bacterial infection, can influence the expression of genes involved in homeostasis and disease progression. nih.gov

Link between Lactate Metabolism and Epigenetic Regulation

The role of lactate is no longer confined to that of a metabolic byproduct; it is now understood to be a key signaling molecule that links cellular metabolism with epigenetic regulation. nih.govresearchgate.net this compound has been instrumental in uncovering this connection, particularly in the context of histone modifications beyond lactylation. nih.govelsevierpure.com

Isotopic tracing experiments with 13C3-labeled lactate have revealed that lactate can serve as a significant carbon source for another crucial epigenetic mark: histone acetylation. researchgate.netelsevierpure.com In this process, the carbon atoms from lactate are traced as it is metabolized to pyruvate and then enters the tricarboxylic acid (TCA) cycle. nih.gov This metabolic flux ultimately leads to the production of acetyl-CoA, the donor molecule for histone acetylation. nih.gov Studies in glioblastoma cells, for example, have shown that U-13C lactate substantially labels TCA-cycle metabolites and histone acetyl-residues. nih.gov

This lactate-driven histone acetylation can enhance chromatin accessibility and activate the expression of pro-survival genes in cancer cells. nih.govnih.gov The discovery that lactate, a molecule abundant in the tumor microenvironment, can fuel epigenetic changes provides a new layer of understanding of cancer biology and plasticity. nih.gov

Furthermore, research using 13C3-lactate has shown that this metabolic crosstalk can induce epigenetic reprogramming in stromal cells within the tumor microenvironment. elifesciences.org For instance, lactate secreted by tumor cells can be taken up by mesenchymal stem cells and converted into alpha-ketoglutarate (B1197944) (αKG), an essential cofactor for TET demethylases, which are enzymes that modify DNA methylation patterns. elifesciences.org This demonstrates that lactate acts as a paracrine signaling molecule, influencing the epigenetic landscape of surrounding cells and contributing to the formation of cancer-associated fibroblasts. elifesciences.org

The use of this compound in these studies has fundamentally shifted the understanding of lactate's role in the cell, highlighting it as a critical regulator at the interface of metabolism and epigenetics. nih.govresearchgate.net

Theoretical and Computational Approaches in Isotope Tracing Studies

Metabolic Flux Analysis (MFA) Modeling with ¹³C Data

Metabolic Flux Analysis (MFA) is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic reactions. frontiersin.orgnih.gov When combined with ¹³C isotope tracing, ¹³C-MFA becomes a highly informative method for dissecting the central carbon metabolism of biological systems. nih.gov The fundamental principle involves introducing a ¹³C-labeled substrate, such as Sodium L-lactate-¹³C₃, into a biological system and measuring the resulting distribution of ¹³C atoms in downstream metabolites. nih.govresearchgate.net

The process assumes that the system is in a metabolic steady state, where fluxes remain constant over time, and an isotopic steady state, where the enrichment of ¹³C in metabolites is stable. nih.govnih.gov By analyzing these labeling patterns within the context of a known biochemical network, MFA can estimate the flow of carbon through various pathways, such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. researchgate.netnsf.gov This approach has been instrumental in revealing metabolic reprogramming in cancer cells and understanding the metabolic adaptations of various cell types. nsf.govmit.edu For instance, using ¹³C-labeled lactate (B86563), researchers can map and quantify the complex flow of carbons contributing to cellular lactate pools. smolecule.com

Quantitative Flux Estimation Algorithms

To translate the measured isotopic labeling data into flux values, computational algorithms are employed. These algorithms aim to find the set of metabolic fluxes that best explains the experimentally determined data, including substrate uptake rates, byproduct secretion rates, and the mass isotopomer distributions (MIDs) of key metabolites. mit.edu

A common approach involves least-squares optimization or nonlinear regression. frontiersin.orgresearchgate.net In this method, fluxes are iteratively adjusted within a metabolic model to minimize the difference between the simulated MIDs and the experimentally measured MIDs. researchgate.netmit.edu The converged result represents the most likely distribution of metabolic fluxes that produced the observed labeling patterns. mit.edu

An alternative, more computationally intensive method is the Bayesian approach. frontiersin.org This technique yields not only the most probable flux values but also their full probability distributions and credibility intervals, providing a more comprehensive understanding of the confidence in the estimated fluxes and the correlations between them. frontiersin.org Both methods rely on fitting the data to a predefined metabolic model to estimate the rates of metabolite flow. researchgate.net

Stoichiometric Network Reconstruction and Isotope Balances

The accuracy of any MFA model is fundamentally dependent on the underlying stoichiometric network. frontiersin.orgnsf.gov This network is a mathematical representation of the known metabolic reactions within the cell, detailing the interconversion of metabolites. It typically includes major pathways of central carbon metabolism. nsf.gov The construction of this network requires prior knowledge of the organism's biochemistry and genetics.

Once the network is defined, the principle of balancing fluxes is applied. frontiersin.org For a system at a metabolic steady state, the rate of production for any given intracellular metabolite must equal its rate of consumption. This creates a system of linear equations that constrains the possible values of the metabolic fluxes.